Ethyl chlorogenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

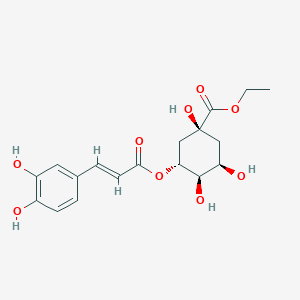

Ethyl chlorogenate is an organic compound known as the ethyl ester derivative of chlorogenic acid. It is a colorless to pale yellow liquid with a fragrant odor at room temperature. The compound has a chemical formula of C18H22O9 and a molecular weight of 382.36 g/mol . This compound is soluble in organic solvents like ethanol and ether but has low solubility in water .

Méthodes De Préparation

Ethyl chlorogenate can be synthesized through the esterification of chlorogenic acid with ethanol. This reaction typically occurs under alkaline conditions . Industrial production methods often involve the use of sulfonic resins as acid catalysts to achieve high yields and selectivity . The reaction is carried out under mild conditions, and the product is purified using solvent extraction and column chromatography .

Analyse Des Réactions Chimiques

Ethyl chlorogenate undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis, involving chlorogenic acid and ethanol under alkaline conditions.

Oxidation and Reduction: These reactions can modify the phenolic groups in the compound, affecting its antioxidant properties.

Substitution Reactions: This compound can participate in substitution reactions where the ethyl group is replaced by other functional groups.

Common reagents used in these reactions include ethanol, sulfonic resins, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Reagent Use

- Ethyl chlorogenate serves as a precursor in the synthesis of various organic compounds. Its chemical structure allows it to participate in numerous reactions, making it valuable in synthetic organic chemistry. It is often utilized as a reagent in the preparation of derivatives of chlorogenic acid and related compounds, which are important for further research in medicinal chemistry.

Biological Applications

Antioxidant Properties

- The compound exhibits significant antioxidant properties, which have been studied for their potential benefits in reducing oxidative stress within biological systems. Research indicates that this compound can localize in cell membranes, helping to mitigate free radical damage. This property is particularly relevant in studies focusing on cellular protection and longevity.

Medical Applications

Therapeutic Investigations

- This compound is being researched for its potential therapeutic effects, including:

- Anti-inflammatory Effects : Studies suggest that it may help reduce inflammation, which is crucial for conditions such as arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary investigations indicate that this compound may possess anticancer properties, making it a candidate for further development in oncology.

- Neuroprotective Effects : Its ability to protect neuronal cells from oxidative damage positions it as a potential therapeutic agent for neurodegenerative diseases.

Industrial Applications

Cosmetic and Nutraceutical Formulations

- In the cosmetic industry, this compound is valued for its lipophilic nature and antioxidant activity. It is incorporated into formulations aimed at enhancing skin health and protecting against environmental stressors. Additionally, its use in nutraceutical products is gaining traction due to its health-promoting properties.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Enables creation of complex molecules |

| Biology | Antioxidant studies | Reduces oxidative stress |

| Medicine | Anti-inflammatory, anti-tumor | Potential therapeutic agent |

| Industry | Cosmetic formulations | Enhances skin protection |

Case Studies

-

Antioxidant Activity Study

- A study demonstrated that this compound effectively reduced oxidative stress markers in cultured cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels compared to control groups, suggesting its potential use in developing antioxidant therapies.

-

Therapeutic Effects Investigation

- In preclinical trials, this compound showed promise as an anti-inflammatory agent. Animal models treated with the compound exhibited reduced swelling and pain response compared to untreated controls. This research supports its further exploration as a treatment option for inflammatory diseases.

-

Cosmetic Product Development

- A formulation containing this compound was tested for its efficacy in improving skin hydration and elasticity. Clinical trials revealed that participants using the product experienced significant improvements in skin texture over eight weeks, highlighting its potential application in skincare products.

Mécanisme D'action

The mechanism of action of ethyl chlorogenate involves its antioxidant properties. It localizes mainly in the outer part of cell membranes, reducing free radicals in the immediate vicinity of the cell and hindering their diffusion into the membrane interior . This activity is mediated through the continuous phosphorylation of extracellular regulatory protein kinase 1/2 (ERK1/2) and the activation of the Nrf2 signaling pathway, which plays a crucial role in transcriptional activation .

Comparaison Avec Des Composés Similaires

Ethyl chlorogenate is similar to other caffeic acid derivatives, such as chlorogenic acid and coumaric acid glucosides . its unique esterification with ethanol enhances its lipophilicity and antioxidant activity, making it more suitable for use in lipid-based formulations . Other similar compounds include:

Chlorogenic Acid: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.

Coumaric Acid Glucosides: Found in various plants and used for their antioxidant activities.

Activité Biologique

Ethyl chlorogenate, a derivative of chlorogenic acid, has garnered attention for its biological activities, particularly in antioxidant and potential therapeutic applications. This article synthesizes recent research findings and presents data on the biological activity of this compound, including its antioxidant properties and implications for health.

This compound is characterized by the molecular formula C18H22O9 and a molecular weight of approximately 382.37 g/mol. It is an ester formed from chlorogenic acid and ethanol, which enhances its lipophilicity compared to its parent compound, chlorogenic acid.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. A comparative analysis revealed that this compound outperforms chlorogenic acid in various assays. For instance, in a DPPH radical scavenging assay, this compound showed a higher scavenging ability than both ascorbic acid and butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity of this compound Compared to Other Compounds

| Compound | Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Chlorogenic Acid | 70 |

| Ascorbic Acid | 65 |

| Butylated Hydroxyanisole | 60 |

The enhanced antioxidant capacity of this compound is attributed to its increased lipophilicity, which facilitates easier interaction with free radicals due to the flexibility provided by the ester bond .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. In a study focusing on plant-derived compounds, this compound was identified as an auxin-active substance in immature seeds of Helianthus annuus (sunflower), suggesting its potential role in plant growth regulation and defense mechanisms against pathogens .

Case Studies and Research Findings

- In Vivo Studies : In vivo experiments have shown that this compound can inhibit the growth of certain pathogens. For example, it demonstrated effectiveness against Plasmodium berghei, a model for malaria research, indicating potential as an antimalarial agent .

- Toxicity Assessments : An in-silico toxicity assessment suggested that this compound has low toxicity levels, making it a promising candidate for further development in nutraceutical applications .

- Synergistic Effects : this compound may exhibit synergistic effects when combined with other natural compounds. For instance, studies on related caffeic acid derivatives have shown enhanced biological activities when used in conjunction with antioxidants or antimicrobial agents .

Propriétés

Formule moléculaire |

C18H22O9 |

|---|---|

Poids moléculaire |

382.4 g/mol |

Nom IUPAC |

ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H22O9/c1-2-26-17(24)18(25)8-13(21)16(23)14(9-18)27-15(22)6-4-10-3-5-11(19)12(20)7-10/h3-7,13-14,16,19-21,23,25H,2,8-9H2,1H3/b6-4+/t13-,14-,16-,18+/m1/s1 |

Clé InChI |

LEUHYTKFUDEERH-JKFBRHHXSA-N |

SMILES isomérique |

CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |

SMILES canonique |

CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.